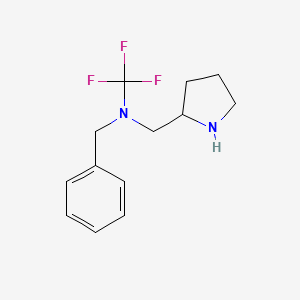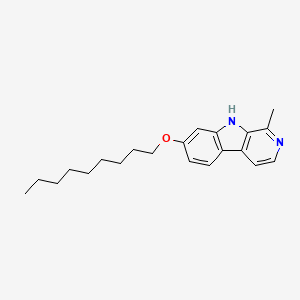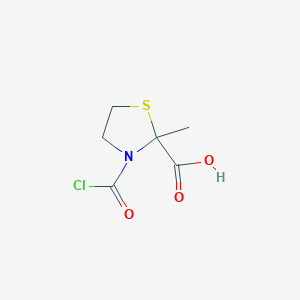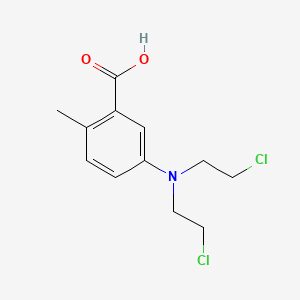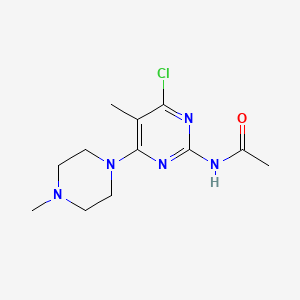
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-dicarbonyl compound, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The acetylamino, chloro, and methylpiperazino groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Final Modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry
Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.
Medicine
Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.
Industry
In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Similar in structure but with different chemical properties and applications.
Purine Derivatives: Contain a fused pyrimidine-imidazole ring system and are important in biochemistry.
Triazine Derivatives: Contain a six-membered ring with three nitrogen atoms and have applications in agriculture and industry.
Uniqueness
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
55477-34-4 |
|---|---|
Formule moléculaire |
C12H18ClN5O |
Poids moléculaire |
283.76 g/mol |
Nom IUPAC |
N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19) |
Clé InChI |
PPXIIWYEVFSUCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


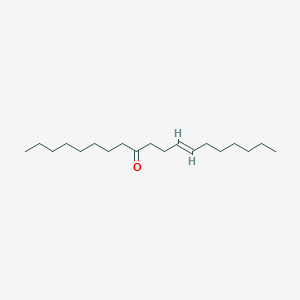
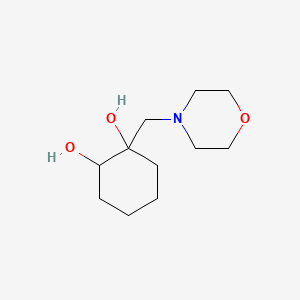
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
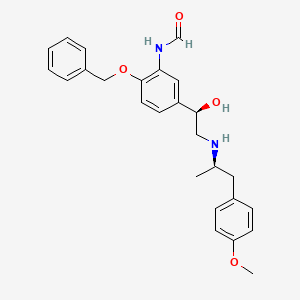
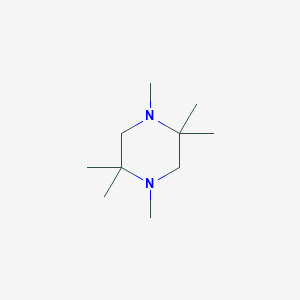
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
